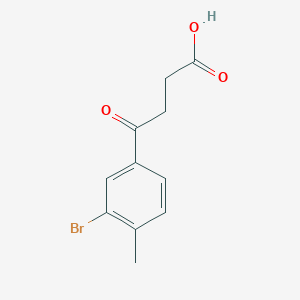

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Description

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid (CAS 62903-07-5) is a substituted oxobutyric acid derivative with a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring. Its molecular formula is C₁₁H₁₁BrO₃, and it serves as a key intermediate in pharmaceutical and organic synthesis due to its reactive ketone and carboxylic acid functionalities . The bromine substituent enhances electrophilicity, making it useful in cross-coupling reactions, while the methyl group contributes to steric and electronic effects influencing solubility and reactivity.

Properties

IUPAC Name |

4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOCYNUARNHLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501586 | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-07-5 | |

| Record name | 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation reaction is widely employed to introduce the oxobutyric acid moiety onto aromatic substrates. This method is foundational for synthesizing derivatives with modified aromatic rings.

Key Steps:

- Substrate Preparation : 4-Methylphenyl derivatives (e.g., toluene analogs) are used as starting materials.

- Acylation : Succinic anhydride reacts with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate.

- Bromination : The ketone intermediate undergoes electrophilic bromination to introduce the bromine atom at the meta position relative to the methyl group.

Reaction Conditions and Yields:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ | |

| Solvent | Dichloromethane (DCM) or CS₂ | |

| Temperature | 0–25°C (bromination step) | |

| Yield | 67–84% (dependent on substrate) |

Mechanistic Insight :

The Friedel-Crafts reaction proceeds via the generation of an acylium ion from succinic anhydride, which attacks the aromatic ring. Bromination occurs selectively at the meta position due to steric and electronic effects of the methyl group.

Bromination of Precursor Compounds

Direct bromination of pre-synthesized 4-(4-methylphenyl)-4-oxobutyric acid is a streamlined approach. This method avoids multi-step synthesis but requires precise control of reaction conditions.

Methodology:

- Starting Material : 4-(4-Methylphenyl)-4-oxobutyric acid is dissolved in a halogenated solvent (e.g., DCM).

- Bromine Addition : Bromine (Br₂) is added dropwise at 0°C, followed by slow warming to room temperature.

- Purification : The reaction mixture is concentrated, and the product is recrystallized.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromine Equivalents | 1.1 eq (to minimize di-bromination) | |

| Reaction Time | 2–6 hours (TLC monitoring) | |

| Yield | 84% (optimized conditions) |

Optimization Strategies :

Esterification and Subsequent Hydrolysis

This route involves synthesizing an ester intermediate, which is later hydrolyzed to the target acid. This method is advantageous for large-scale production.

Steps:

- Esterification : 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is treated with ethanol and a strong acid catalyst (e.g., H₂SO₄) under reflux.

- Hydrolysis : The ester is hydrolyzed with aqueous NaOH or HCl to regenerate the carboxylic acid.

Challenges and Solutions:

| Challenge | Solution | Source |

|---|---|---|

| Low esterification yield | Use continuous flow reactors | |

| Partial hydrolysis | Optimize pH and temperature |

Patent-Specific Optimized Methods

Patent literature highlights advanced protocols for improving yield and purity.

Case Study: CN107628947B (Pemetrexed Synthesis)

- Intermediate Synthesis : Methyl 4-(3-bromo-4-oxobutyl)benzoate is prepared via selective oxidation.

- Mild Conditions : Oxidation is performed at 40–45°C with controlled bromine equivalents to minimize side products.

Comparative Data:

| Method | Yield | Purity | Source |

|---|---|---|---|

| Traditional Friedel-Crafts | 67–75% | >95% | |

| Patent-Optimized | 84–90% | >98% |

Advantages :

Alternative Synthetic Routes

Less conventional methods include heterocyclic coupling and enzymatic modifications.

Microwave-Assisted Synthesis:

Microwave irradiation reduces reaction time and improves yields in acylation steps. For example, bromination in DCM under microwave conditions achieves completion in 30 minutes vs. hours.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Anti-inflammatory Drug Synthesis

Research indicates that derivatives of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammation. A study demonstrated that modifications to this compound led to improved COX-2 selectivity, enhancing its potential as an anti-inflammatory agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It facilitates the creation of more complex molecules through various synthetic routes.

Synthetic Pathways

The compound can undergo multiple reactions, including:

- Esterification : To form esters that are useful in further synthetic transformations.

- Amination : Introducing amine groups to create bioactive compounds.

These reactions are essential for developing new materials and pharmaceuticals .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its bromine substituent contributes to flame retardancy, making it valuable for applications in safety-critical environments.

Application Example: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal properties. For instance, composites containing this compound exhibited higher thermal degradation temperatures compared to standard polymers .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested for its ability to inhibit certain kinases, which are critical in cancer research .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for developing agrochemicals such as herbicides and fungicides. Its effectiveness in improving crop yields and pest resistance is under investigation.

Research Findings

Field studies have indicated that formulations containing this compound show promising results in controlling pest populations while minimizing environmental impact .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position and Electronic Effects : Bromine at the 3-position (target compound) vs. 4-position (898767-28-7) alters electrophilicity and steric hindrance. For example, 3-Br may direct reactivity differently in aromatic substitution reactions compared to para-substituted analogs .

- Halogen Type : The target compound’s bromine (Br) vs. chlorine (Cl) or fluorine (F) in analogs (e.g., 62903-16-6) affects lipophilicity and hydrogen bonding. Bromine’s larger atomic radius increases molecular weight and may enhance membrane permeability .

- Bulky Substituents : Fenbufen’s biphenyl group (C₁₆H₁₄O₃) significantly increases hydrophobicity compared to the target compound, explaining its use as a lipophilic NSAID .

Physicochemical Properties

- Acidity : The pKa of oxobutyric acid derivatives typically ranges from ~4.0–4.5 due to the carboxylic acid group. For example, 4-(3,4,5-trimethoxyphenyl)-4-oxobutyric acid has a predicted pKa of 4.44 . Bromine’s electron-withdrawing effect in the target compound may slightly lower pKa compared to methyl-substituted analogs.

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., Br, Cl) often exhibit higher melting points. For instance, Fenbufen melts at 185–187°C due to strong intermolecular interactions from the biphenyl group , while trimethoxy-substituted analogs melt at 121–122°C .

Biological Activity

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, with the molecular formula C₁₁H₁₁BrO₃ and a molar mass of approximately 271.11 g/mol, is a compound of interest in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom and a ketone functional group, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, along with relevant research findings and case studies.

The compound is classified under carboxylic acids and exhibits various chemical reactivity patterns due to its functional groups. The presence of the bromine atom can influence its interaction with biological targets, making it valuable in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molar Mass | 271.11 g/mol |

| Functional Groups | Carboxylic acid, Ketone |

| Structural Characteristics | Bromine substitution on phenyl ring |

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for this compound's activity.

For instance, a study demonstrated that analogs of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The ability to modulate COX activity highlights its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to anti-inflammatory effects, there is evidence suggesting that this compound may also have analgesic properties. This activity could be attributed to its influence on pain pathways, possibly through the modulation of neurotransmitter release or receptor activity.

A specific case study involving the treatment of high glucose-induced cellular stress in corneal cells showed that derivatives of this compound could restore cell viability and proliferation rates, indicating potential analgesic effects in conditions associated with inflammation and pain .

Case Studies

-

Cell Viability and Proliferation Assays

- In a study assessing the effects on SIRC cells (corneal epithelial cells), treatment with derivatives of this compound resulted in significant improvements in cell viability under high glucose conditions. Concentrations as low as 1 μM demonstrated protective effects against cell death induced by hyperglycemia .

-

Wound Healing Assays

- The compound's derivatives were tested for their ability to enhance wound healing in vitro. Results indicated that these compounds significantly increased the rate of wound closure compared to untreated controls, further supporting their potential therapeutic applications in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural characteristics allow for interactions with various biological targets:

- Cytokine Modulation : The compound may influence cytokine signaling pathways involved in inflammation.

- Receptor Interaction : Potential binding to pain receptors could mediate analgesic effects.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid?

A multi-step approach is typically employed:

- Step 1 : Synthesize the 4-oxobutyric acid backbone via Friedel-Crafts acylation using succinic anhydride and a substituted benzene derivative (e.g., 3-bromo-4-methyltoluene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2 : Bromination at the 3-position of the aromatic ring using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Purification : Recrystallization from ethanol or ethyl acetate is recommended due to the compound’s low aqueous solubility .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

Q. What are the solubility and stability considerations for this compound?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol .

- Stability : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation of the ketone and bromine substituents .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

Q. How should researchers address contradictions in reported data (e.g., solubility vs. bioactivity)?

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with the brominated aromatic ring .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromination reactions) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.